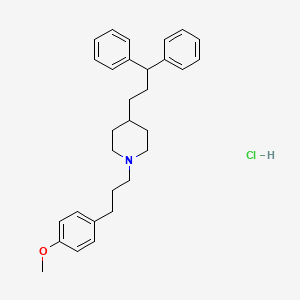
4-(3,3-Diphenylpropyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,3-Diphenylpropyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride is a complex organic compound with a unique structure that includes a piperidine ring substituted with diphenylpropyl and methoxyphenylpropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Diphenylpropyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride typically involves multi-step organic reactions. The starting materials often include 3,3-diphenylpropylamine and 3-(4-methoxyphenyl)propylamine, which undergo a series of reactions such as alkylation, cyclization, and hydrochloride salt formation. The reaction conditions may involve the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reagents like sodium hydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The process would involve optimizing reaction parameters such as temperature, pressure, and reaction time to achieve efficient synthesis. Purification methods like recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Diphenylpropyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic rings, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
4-(3,3-Diphenylpropyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3,3-Diphenylpropyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with different substituents on the piperidine ring or the aromatic rings. Examples include:
- 4-(3,3-Diphenylpropyl)-1-(3-(4-hydroxyphenyl)propyl)piperidine
- 4-(3,3-Diphenylpropyl)-1-(3-(4-chlorophenyl)propyl)piperidine
Uniqueness
The uniqueness of 4-(3,3-Diphenylpropyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride lies in its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H38ClNO |
|---|---|
Molecular Weight |
464.1 g/mol |
IUPAC Name |
4-(3,3-diphenylpropyl)-1-[3-(4-methoxyphenyl)propyl]piperidine;hydrochloride |
InChI |
InChI=1S/C30H37NO.ClH/c1-32-29-17-14-25(15-18-29)9-8-22-31-23-20-26(21-24-31)16-19-30(27-10-4-2-5-11-27)28-12-6-3-7-13-28;/h2-7,10-15,17-18,26,30H,8-9,16,19-24H2,1H3;1H |
InChI Key |
ONQKXYFMCCLDTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCCN2CCC(CC2)CCC(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















